3-甲基菲

描述

Synthesis Analysis

The synthesis of methylphenanthrenes, including 3-methylphenanthrene, has been a subject of research due to their significance in both natural processes and synthetic applications. Evidence suggests that all isomers of methylphenanthrene can be formed from phenanthrene in reactions with methane or long-chain alkanes in the presence of coals or kaolinite, indicating a potential geosynthetic origin for these compounds in sediments (Voigtmann et al., 1994). Additionally, iron-catalyzed [4+2] benzannulation reactions have been employed to synthesize 9-substituted or 9,10-disubstituted phenanthrenes, demonstrating modern synthetic approaches to these compounds (Matsumoto, Ilies, & Nakamura, 2011).

Molecular Structure Analysis

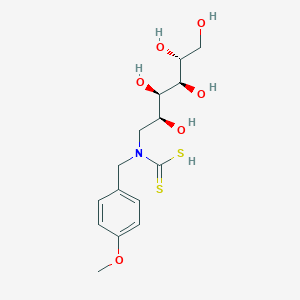

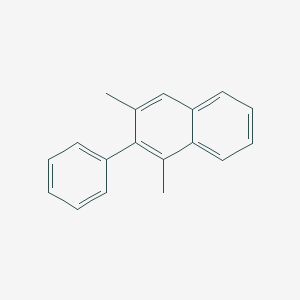

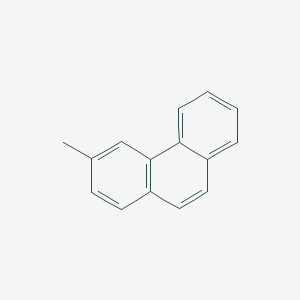

The molecular structure of methylphenanthrenes, including 3-methylphenanthrene, features the addition of methyl groups to the phenanthrene skeleton, influencing their chemical behavior and physical properties. The presence of methyl groups can induce helicity and affect the planarity of the molecules, as seen in studies of dimethylbenzo[c]phenanthrene derivatives, which are analogues of 3-methylphenanthrene (Lakshman et al., 2000).

Chemical Reactions and Properties

3-Methylphenanthrene participates in various chemical reactions characteristic of PAHs, such as electrophilic substitution, oxidation, and catalytic reactions. The methylation of phenanthrene and its derivatives has been shown to preferentially occur at specific positions in the presence of clay catalysts, underlining the reactivity of these compounds (Alexander et al., 1995).

Physical Properties Analysis

The physical properties of 3-methylphenanthrene, such as melting point, solubility, and photophysical behavior, are closely related to its molecular structure. The presence of a methyl group affects its crystalline structure, intermolecular interactions, and spectroscopic properties. The dynamics of methyl group reorientation in solid methyl-substituted phenanthrenes have been explored to understand their behavior in different states (Conn et al., 1987).

Chemical Properties Analysis

The chemical properties of 3-methylphenanthrene, such as reactivity towards nucleophiles and electrophiles, aromatic stability, and participation in cycloaddition reactions, are influenced by its polycyclic structure and the electronic effects of the methyl group. Studies on the synthetic generation of methylphenanthrenes in sediments highlight the chemical transformations these compounds undergo in natural environments (Voigtmann et al., 1994).

科学研究应用

Application 1: Cardiotoxicity Study in Polar Fish

- Scientific Field : Environmental Toxicology

- Summary of the Application : 3-Methylphenanthrene (3-MP) has been used in research to study its effects on the heart of the polar fish, navaga cod (Eleginus nawaga). The study aimed to understand the cardiotoxic potential of 3-MP, which is a monomethylated phenanthrene and a major component of crude oil and polluted air .

- Methods of Application or Experimental Procedures : The impact of 3-MP on the contractile and electrical function of the atria and ventricle of the navaga cod was tested using patch-clamp electrophysiology in atrial and ventricular cardiomyocytes .

- Results or Outcomes : The study found that 3-MP is a potent inhibitor of the delayed rectifier current IKr (EC50=0.25 μM) and prolongs ventricular action potential duration. Unlike phenanthrene, 3-MP did not reduce the amplitude of the L-type Ca2+ current (ICa) but it accelerated current inactivation, reducing charge transfer across the myocyte membrane and compromising pressure development of the whole heart. 3-MP was also found to be a potent inhibitor (EC50=4.7 μM) of the sodium current (INa), slowing the upstroke of the action potential in isolated cells, slowing conduction velocity across the atria measured with optical mapping, and increasing atrio-ventricular delay in a working whole heart preparation .

Application 2: Thermodynamic Properties Study

- Scientific Field : Computational Chemistry

- Summary of the Application : 3-Methylphenanthrene has been used in research to reconcile experimental and computed thermodynamic properties for methyl-substituted 3-ring aromatics .

- Methods of Application or Experimental Procedures : Experimental methods included adiabatic heat-capacity calorimetry, differential scanning calorimetry (d.s.c.), comparative ebulliometry, inclined-piston manometry, vibrating-tube densitometry, and oxygen bomb calorimetry .

- Results or Outcomes : The study found that the enthalpy of formation for 3-methylphenanthrene in the ideal-gas phase was computed with an atom-equivalent based protocol described recently, and excellent agreement with the experimental value was shown .

Application 3: Organic Matter Maturity Indicator

- Scientific Field : Geochemistry

- Summary of the Application : 3-Methylphenanthrene has been used as an indicator of organic matter maturity at late mesocatagenesis and apocatagenesis .

- Methods of Application or Experimental Procedures : The study analyzed a set of ratios reflecting changes in the relative concentrations of phenanthrene and its methyl-substituted derivates .

- Results or Outcomes : The study presented data on typical changes in the relative phenanthrene concentrations and its methyl-substituted derivates under high P – T parameters .

安全和危害

When handling 3-Methylphenanthrene, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

属性

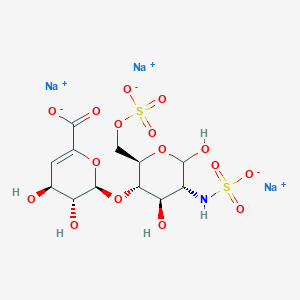

IUPAC Name |

3-methylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYWZUBZZBHZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052731 | |

| Record name | 3-Methylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylphenanthrene | |

CAS RN |

832-71-3 | |

| Record name | 3-Methylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylphenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631K6Z695J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

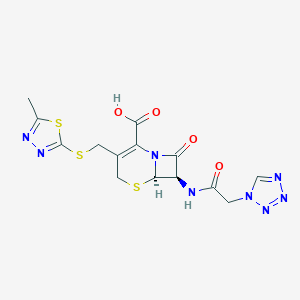

![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)

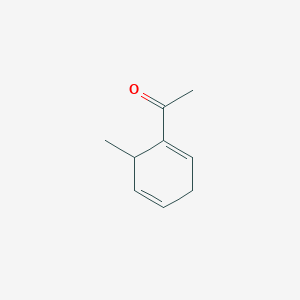

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

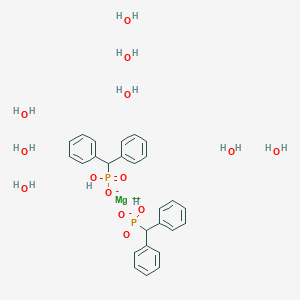

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)